(S)-2-(Benzo[b]thiophen-2-yl)-4-methyl-4,5-dihydrooxazole
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Overview
Description
(S)-2-(Benzo[b]thiophen-2-yl)-4-methyl-4,5-dihydrooxazole is a chiral compound that belongs to the class of oxazoles. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. The presence of the benzo[b]thiophene moiety adds to the compound’s complexity and potential biological activity. This compound is of interest in various fields, including medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(Benzo[b]thiophen-2-yl)-4-methyl-4,5-dihydrooxazole typically involves the cyclization of appropriate precursors. One common method is the reaction of a benzo[b]thiophene derivative with an α-amino ketone under acidic or basic conditions to form the oxazole ring. The reaction conditions may vary, but they often include the use of solvents like ethanol or dichloromethane and catalysts such as p-toluenesulfonic acid or sodium hydroxide.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for large-scale production. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling to minimize waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
(S)-2-(Benzo[b]thiophen-2-yl)-4-methyl-4,5-dihydrooxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxazole ring to a more saturated structure.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the benzo[b]thiophene moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens (for electrophilic substitution) or organolithium compounds (for nucleophilic substitution) are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzo[b]thiophene ring.
Scientific Research Applications
(S)-2-(Benzo[b]thiophen-2-yl)-4-methyl-4,5-dihydrooxazole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.
Medicine: Research into its pharmacological properties could lead to new therapeutic agents.
Industry: It may be used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of (S)-2-(Benzo[b]thiophen-2-yl)-4-methyl-4,5-dihydrooxazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through biochemical assays and molecular modeling studies.
Comparison with Similar Compounds
Similar Compounds
2-(Benzo[b]thiophen-2-yl)oxazole: Lacks the methyl group and has different chemical properties.
4-Methyl-4,5-dihydrooxazole: Lacks the benzo[b]thiophene moiety and has different biological activity.
Uniqueness
(S)-2-(Benzo[b]thiophen-2-yl)-4-methyl-4,5-dihydrooxazole is unique due to the combination of the benzo[b]thiophene and oxazole rings, which may confer distinct chemical and biological properties. Its chiral nature also adds to its uniqueness, as the (S)-enantiomer may have different activity compared to the ®-enantiomer.
Properties
IUPAC Name |
(4S)-2-(1-benzothiophen-2-yl)-4-methyl-4,5-dihydro-1,3-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NOS/c1-8-7-14-12(13-8)11-6-9-4-2-3-5-10(9)15-11/h2-6,8H,7H2,1H3/t8-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTTLPQXEHADBIG-QMMMGPOBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC(=N1)C2=CC3=CC=CC=C3S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1COC(=N1)C2=CC3=CC=CC=C3S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NOS |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.29 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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